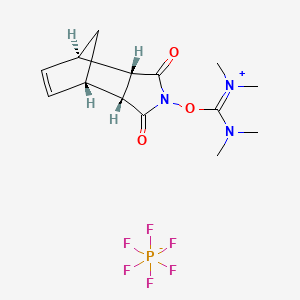
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate is a useful research compound. Its molecular formula is C14H20F6N3O3P and its molecular weight is 423.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as N-Hydroxy-5-norbornene-2,3-dicarboximide or NHD) is a compound that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N2O3
- Molecular Weight : 179.17 g/mol
- CAS Number : 21715-90-2
- Appearance : White to off-white crystalline powder
NHD exhibits antiviral activity primarily through the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By blocking this enzyme, NHD prevents the synthesis of viral DNA from RNA templates, thereby inhibiting viral replication .
Antiviral Properties
NHD has been studied for its effectiveness against HIV. In vitro studies have shown that it can significantly reduce viral load by inhibiting reverse transcriptase activity. The effective concentration for antiviral activity has been reported to be in the range of micromolar concentrations .
Anti-Cancer Activity
In addition to its antiviral properties, NHD has shown promise in cancer research. Animal studies indicated that a dosage of 5 mg/kg was effective in reducing tumor sizes without significant toxicity at doses up to 500 mg/day . This dual functionality highlights its potential as a therapeutic agent in both virology and oncology.
Study 1: Antiviral Efficacy Against HIV
A study published in a peer-reviewed journal demonstrated that NHD effectively inhibited HIV replication in cultured human cells. The researchers noted a dose-dependent response, with higher concentrations leading to greater reductions in viral load .
Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that NHD induced apoptosis (programmed cell death) in a significant percentage of cells treated with the compound. The study concluded that NHD's mechanism involved the activation of caspases and subsequent apoptotic pathways .
Data Summary
| Activity | Target | Effective Concentration | Notes |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | Micromolar | Significant reduction in viral load |
| Anti-Cancer | Various Cancer Cell Lines | 5 mg/kg | Induces apoptosis |
Properties
IUPAC Name |
[dimethylamino-[[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDTGXRAJEDHP-NIQYDHDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














